molecular formula C21H19N3O4 B605096 Sabizabulin CAS No. 1332881-26-1

Sabizabulin

Numéro de catalogue B605096
Numéro CAS: 1332881-26-1
Poids moléculaire: 377.4
Clé InChI: WQGVHOVEXMOLOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sabizabulin is an oral, novel microtubule disruptor that has dual antiviral and anti-inflammatory activities . It is being studied as a mitotic inhibitor and chemotherapeutic agent in castration-resistant metastatic prostate cancer and in SARS-CoV-2 (COVID-19) infections .


Chemical Reactions Analysis

Sabizabulin, as an orally available molecule, acts on microtubules, a component of the cytoskeleton . It binds to the colchicine binding site on the beta subunit of tubulin, as well as a novel site on the alpha subunit, and causes both to crosslink, thus depolymerizing microtubules and preventing their polymerization . A detailed computational spectroscopic investigation of Sabizabulin has been presented, which utilizes Density Functional Theory (DFT) calculations to explore molecular optimization, thermodynamic characteristics, and the analysis of normal modes with vibrational assignments .

Applications De Recherche Scientifique

  • Treatment of Metastatic Castration-Resistant Prostate Cancer :

    • Sabizabulin has demonstrated efficacy in treating mCRPC, showing both cytotoxic and cytostatic activity. It inhibits microtubule polymerization, disrupting the cytoskeleton and arresting cellular proliferation. This mechanism further blocks the transport of the androgen receptor into the nucleus, which is crucial in prostate cancer treatment (Dreicer et al., 2022).
    • In clinical trials, Sabizabulin has shown a favorable safety profile, making it feasible for chronic administration and showing significant antitumor activity (Markowski et al., 2022).
    • The Phase 3 VERACITY clinical trial is ongoing, evaluating Sabizabulin's efficacy in mCRPC patients who have progressed on at least one androgen receptor-targeting agent (Markowski et al., 2022).
  • Treatment of COVID-19 :

    • Sabizabulin has demonstrated dual antiviral and anti-inflammatory activities, which are beneficial in treating hospitalized moderate-to-severe COVID-19 patients. In a Phase 3 clinical trial, Sabizabulin significantly reduced mortality in these patients (Gonzales et al., 2022).
  • Treatment of HER2+ Breast Cancer :

    • Sabizabulin has shown efficacy in suppressing tumor cell growth, migration, and colony formation in HER2+ breast cancer models. It is comparable to paclitaxel in suppressing HER2+ xenograft growth and inhibiting lung metastasis in patient-derived xenograft (PDX) models, making it a promising orally available agent as an alternative to taxanes for treating breast cancer (Krutilina et al., 2022).

Safety And Hazards

In a phase III study on the treatment of severe courses of COVID-19, Sabizabulin reduced mortality by 55% according to the manufacturer . Adverse and serious adverse events were lower in the Sabizabulin group compared with the placebo group .

Orientations Futures

Veru Inc., the company behind Sabizabulin, has reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population to include all hospitalized adult patients with any type of virus inducing ARDS . The company anticipates initiating the clinical study in the second half of 2023 .

Propriétés

IUPAC Name

[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGVHOVEXMOLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sabizabulin

CAS RN

1332881-26-1
Record name Sabizabulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sabizabulin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.